molecular formula C13H16N2 B13607083 4-(Quinolin-6-yl)butan-1-amine

4-(Quinolin-6-yl)butan-1-amine

Cat. No.: B13607083
M. Wt: 200.28 g/mol
InChI Key: UMQMWXSGIBLLMX-UHFFFAOYSA-N
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Description

4-(Quinolin-6-yl)butan-1-amine is an organic compound with the molecular formula C13H16N2 It features a quinoline ring system attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-6-yl)butan-1-amine typically involves the construction of the quinoline ring followed by the attachment of the butylamine chain. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

For the specific synthesis of this compound, a possible route could involve the initial formation of 6-chloroquinoline, followed by nucleophilic substitution with butylamine under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize the same fundamental reactions as laboratory-scale syntheses but are optimized for efficiency, yield, and safety. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-6-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitriles, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(Quinolin-6-yl)butan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to interact with DNA and proteins, potentially leading to therapeutic effects .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-quinolin-6-ylbutan-1-amine

InChI

InChI=1S/C13H16N2/c14-8-2-1-4-11-6-7-13-12(10-11)5-3-9-15-13/h3,5-7,9-10H,1-2,4,8,14H2

InChI Key

UMQMWXSGIBLLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCCCN)N=C1

Origin of Product

United States

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